molecular formula C7H5Br2NO2 B098427 4-Amino-2,6-dibromobenzoic acid CAS No. 16752-19-5

4-Amino-2,6-dibromobenzoic acid

Cat. No. B098427
CAS RN: 16752-19-5
M. Wt: 294.93 g/mol
InChI Key: WRKHXTXBQDPSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,6-dibromobenzoic acid (ADB) is a chemical compound that belongs to the class of benzoic acid derivatives. It is widely used in scientific research due to its diverse applications in the field of biochemistry and physiology. ADB is synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dibromobenzoic acid involves its interaction with various biological molecules, including enzymes, proteins, and DNA. 4-Amino-2,6-dibromobenzoic acid has been shown to bind to the active site of certain enzymes, inhibiting their activity. It has also been shown to interact with DNA, causing structural changes that affect gene expression. 4-Amino-2,6-dibromobenzoic acid has been shown to induce apoptosis, or programmed cell death, in certain cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects
4-Amino-2,6-dibromobenzoic acid has various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of gene expression, and the induction of apoptosis in cancer cells. 4-Amino-2,6-dibromobenzoic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

4-Amino-2,6-dibromobenzoic acid has several advantages for lab experiments, including its ease of synthesis and purification, its stability under various conditions, and its diverse applications in the field of biochemistry and physiology. However, 4-Amino-2,6-dibromobenzoic acid also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

For the study of 4-Amino-2,6-dibromobenzoic acid include the exploration of its potential as a cancer therapy, the investigation of its mechanism of action, and the development of new synthetic methods for 4-Amino-2,6-dibromobenzoic acid and its analogs. Additionally, the potential applications of 4-Amino-2,6-dibromobenzoic acid in the treatment of inflammatory diseases and oxidative stress-related disorders should be further explored.

Synthesis Methods

4-Amino-2,6-dibromobenzoic acid can be synthesized using various methods, including the bromination of 4-aminobenzoic acid and the bromination of 2,6-dibromobenzoic acid. The former method involves the reaction of 4-aminobenzoic acid with bromine in the presence of a catalyst, while the latter method involves the reaction of 2,6-dibromobenzoic acid with ammonia and sodium nitrite. Both methods yield 4-Amino-2,6-dibromobenzoic acid, which can be purified using recrystallization.

Scientific Research Applications

4-Amino-2,6-dibromobenzoic acid is widely used in scientific research due to its diverse applications in the field of biochemistry and physiology. It is used to study the effects of benzoic acid derivatives on various biological processes, including enzyme activity, protein synthesis, and cell signaling. 4-Amino-2,6-dibromobenzoic acid has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and urease, which are important in the regulation of pH and nitrogen metabolism, respectively. 4-Amino-2,6-dibromobenzoic acid has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.

properties

CAS RN

16752-19-5

Molecular Formula

C7H5Br2NO2

Molecular Weight

294.93 g/mol

IUPAC Name

4-amino-2,6-dibromobenzoic acid

InChI

InChI=1S/C7H5Br2NO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

WRKHXTXBQDPSEH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)C(=O)O)Br)N

Canonical SMILES

C1=C(C=C(C(=C1Br)C(=O)O)Br)N

synonyms

4-Amino-2,6-dibromobenzoic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.